Pyrrolidine-2-carboxamide

Organocatalysis Green Chemistry Asymmetric Synthesis

Need a reliable chiral building block for asymmetric synthesis or API production? Generic piperidine analogs cause 40% yield loss in key reactions. Pyrrolidine-2-carboxamide (prolinamide) provides the rigid five-membered twist conformation essential for enantioselective induction. - **For catalysis**: L-isomer (CAS 7531-52-4) delivers 96% α-selenenylation yield in <5 min vs. 56% with piperidine. - **For antimicrobials**: Pyrrolidine scaffold yields MIC 15.6 µg/mL against S. aureus; piperidine analogs underperform. - **For API scale-up**: Enables 63% 4-step Vildagliptin synthesis with low PMI.

Molecular Formula C5H10N2O
Molecular Weight 114.148
CAS No. 115630-49-4; 2812-47-7; 58274-20-7; 62937-45-5; 7531-52-4
Cat. No. B2697798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine-2-carboxamide
CAS115630-49-4; 2812-47-7; 58274-20-7; 62937-45-5; 7531-52-4
Molecular FormulaC5H10N2O
Molecular Weight114.148
Structural Identifiers
SMILESC1CC(NC1)C(=O)N
InChIInChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)
InChIKeyVLJNHYLEOZPXFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidine-2-carboxamide: Chiral Scaffold Overview


Pyrrolidine-2-carboxamide (prolinamide), available under CAS 7531-52-4 (L-isomer), 62937-45-5 (D-isomer), and 2812-47-7 (DL-isomer), is a chiral, saturated five-membered heterocyclic amide. Classified as a proline derivative, it features a secondary amine and a primary amide, providing a conformationally restricted scaffold [1]. Its low molecular weight (114.15 g/mol) and calculated lipophilicity (Log P ~ -0.90) make it a hydrophilic building block for pharmaceutical synthesis and asymmetric catalysis [2]. The compound is a direct precursor to the antidiabetic drug Vildagliptin and is a core motif in numerous protease inhibitors, establishing its critical role in medicinal chemistry supply chains [3].

Workflow Asymmetric organocatalysis and chiral building block supply
Selection Logic Conformationally restricted pyrrolidine scaffold; L-isomer for stereocontrolled reactions
Procurement Context Pharmaceutical intermediate (Vildagliptin precursor) and protease inhibitor motif

Why Piperidine Analogs Fail to Replace Pyrrolidine-2-carboxamide


Generic substitution with the six-membered ring analog, piperidine-2-carboxamide (pipecolinamide), fails in applications requiring high catalytic turnover, specific antimicrobial potency, or defined conformational rigidity. The pyrrolidine ring's five-membered geometry induces a unique twist conformation (Cβ-exo/Cγ-endo) that is critical for enantioselective induction and target binding . Quantitative studies show that L-prolinamide catalyzes α-selenenylation with a near-quantitative yield of 96%, while piperidine under identical conditions achieves only a 56% yield, demonstrating a catastrophic 40-percentage-point drop in efficiency [1]. Similarly, in antibacterial assays, pyrrolidine-2-carboxamide derivatives provide the most potent activity (MIC 15.6 µg/mL) among a set that directly included piperidine-2-carboxamide analogs [2]. This structural sensitivity dictates that the scaffold cannot be arbitrarily exchanged without a quantifiable loss in performance.

Target Scaffold
Pyrrolidine-2-carboxamide (5‑membered ring) provides a twist conformation (Cβ-exo/Cγ-endo) critical for enantioselective induction and target binding.
Generic Substitute
Piperidine-2-carboxamide (6‑membered ring) may introduce conformational flexibility that can shift catalytic efficiency and pharmacophoric geometry.
Catalytic Context
L-prolinamide supports reported high-yield α-selenenylation; piperidine under identical conditions may show markedly lower efficiency, affecting process economics.
Antimicrobial Screening
Pyrrolidine derivatives exhibited lower MIC values in Gram-positive screening; piperidine analogs did not match that response, limiting direct scaffold swap.

Quantitative Performance Evidence for Pyrrolidine-2-carboxamide


Catalytic Efficiency vs. Piperidine in α-Selenenylation

L-Prolinamide demonstrates a 71% superior catalytic yield compared to piperidine in the direct α-selenenylation of aldehydes, a key reaction for synthesizing α,β-unsaturated building blocks. Under identical conditions (isovaleraldehyde, N-(phenylseleno)phthalimide, CH2Cl2, RT, 30 mol% catalyst), l-prolinamide completed the reaction in less than 5 minutes with a 96% isolated yield. In contrast, piperidine yielded only 56% under the same catalytic loading and time [1]. This massive performance gap makes l-prolinamide the only viable choice for high-throughput or scale-sensitive synthetic protocols.

α-Selenenylation yield
Head-to-head
96% vs 56% isolated yield
+71% absolute difference; 1.7×
Supports enantioselective route selection; piperidine substitution may result in substantial yield loss per batch.
30 mol% catalyst, CH₂Cl₂, RT,
Anti‑S. aureus MIC
Cross‑study comparable
MIC 15.6 µg/mL (pyrrolidine series)
Piperidine analogs: >15.6 µg/mL
Reported scaffold-dependent Gram‑positive activity; piperidine series did not surpass this MIC endpoint.
Broth micro‑dilution, 5 G+ strains
Vildagliptin route yield
Supporting evidence
63% overall yield, 4 steps
Only two isolated intermediates
Streamlined synthetic efficiency context; alternative amides may require route re‑optimization.
Scale > 100 g; L‑prolinamide as direct precursor
Ring conformation
Class‑level inference
Twist Cβ-exo/Cγ-endo
Reported up to 98% ee in aldol reactions
Pre‑organized scaffold may reduce entropic penalty; piperidine chair conformations offer less rigid stereochemical control.
Microwave spectroscopy, X‑ray data
Organocatalysis Green Chemistry Asymmetric Synthesis

Antibacterial Potency Against Staphylococcus aureus

In a direct scaffold comparison study, a series of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides (4a-4k) and their piperidine-2-carboxamide analogs (4l-4n) were synthesized and screened for antibacterial activity. The most potent compound, 4b from the pyrrolidine series, exhibited a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL against Staphylococcus aureus, which was the lowest (most potent) value recorded across both series [1]. This indicates that the pyrrolidine-2-carboxamide scaffold provides a superior pharmacophoric geometry for targeting Gram-positive bacteria relative to its six-membered ring counterpart.

Anti‑S. aureus MIC
Cross‑study comparable
MIC 15.6 µg/mL (pyrrolidine series)
Piperidine analogs: >15.6 µg/mL
Reported scaffold-dependent Gram‑positive activity; piperidine series did not surpass this MIC endpoint.
Broth micro‑dilution, 5 G+ strains
Antimicrobial Resistance Medicinal Chemistry Scaffold Optimization

Synthetic Efficiency as a Vildagliptin Precursor

L-Prolinamide is an indispensable starting material for the synthesis of the blockbuster DPP-4 inhibitor Vildagliptin. A highly optimized, industrial-friendly protocol uses L-prolinamide, 3-amino-1-adamantanol, and glyoxylic acid in a 4-step sequence to produce Vildagliptin with an overall yield of 63% on a >100 g scale, with isolation of only two intermediates [1]. Alternative literature routes requiring proline or other amino acid amides often demand protection/deprotection steps or more expensive chiral pool materials, making L-prolinamide the most cost-effective and atom-economical choice for this high-volume pharmaceutical.

Vildagliptin route yield
Supporting evidence
63% overall yield, 4 steps
Only two isolated intermediates
Streamlined synthetic efficiency context; alternative amides may require route re‑optimization.
Scale > 100 g; L‑prolinamide as direct precursor
DPP-4 Inhibitor Process Chemistry Antidiabetic API Synthesis

Conformational Rigidity for Enhanced Stereocontrol

Microwave spectroscopy and X-ray crystallography confirm that pyrrolidine-2-carboxamide adopts a well-defined twist conformation (Cβ-exo/Cγ-endo) . This contrasts with the more flexible chair conformations accessible to piperidine-2-carboxamide. The rigid pyrrolidine envelope minimizes the entropy penalty upon binding to biological targets or organizing a chiral pocket during catalysis. This pre-organization is the mechanistic basis for the superior enantioselectivities (up to 98% ee) and catalytic efficiencies observed with prolinamide-based organocatalysts compared to more flexible amine scaffolds [1].

Ring conformation
Class‑level inference
Twist Cβ-exo/Cγ-endo
Reported up to 98% ee in aldol reactions
Pre‑organized scaffold may reduce entropic penalty; piperidine chair conformations offer less rigid stereochemical control.
Microwave spectroscopy, X‑ray data
Computational Chemistry Chiral Catalysis Peptide Mimicry

Key Application Scenarios for Pyrrolidine-2-carboxamide


High-Throughput Asymmetric Synthesis

For medicinal chemistry groups and CROs running parallel asymmetric synthesis arrays, L-prolinamide (CAS 7531-52-4) is the catalyst of choice over piperidine when high yield and speed are paramount. Evidence confirms that l-prolinamide delivers a 96% yield in under 5 minutes for α-selenenylation, a benchmark reaction for accessing functionalized chiral aldehydes, whereas piperidine falls short at 56% yield under identical conditions [1]. This translates to higher throughput and reduced waste, aligning with green chemistry mandates.

Gram-Positive Antibiotic Lead Optimization

Research teams targeting resistant Gram-positive pathogens should prioritize the pyrrolidine-2-carboxamide scaffold for hit-to-lead optimization. A systematic comparison study proved that the most potent inhibitor of S. aureus (MIC = 15.6 µg/mL) originated from the pyrrolidine series, outperforming the corresponding piperidine-2-carboxamide derivatives in a direct head-to-head screen [2]. This data guides procurement toward the correct starting material for focused compound libraries.

Cost-Effective Scale-Up of DPP-4 Inhibitor APIs

Generic pharmaceutical manufacturers and API suppliers scaling up Vildagliptin production should secure high-purity L-prolinamide as the cornerstone reagent. The optimized industrial synthesis utilizes L-prolinamide to achieve a 63% overall yield in just four steps with only two isolated intermediates, significantly reducing process mass intensity (PMI) and cost [3]. Any substitution with an alternative amino acid amide would invalidate this efficient route and require costly re-optimization.

Design of Rigid Peptidomimetics

Computational and structural biologists designing peptidomimetics can leverage the predictable twist conformation (Cβ-exo/Cγ-endo) of the pyrrolidine-2-carboxamide core to rigidify peptide backbones . This is a distinctive advantage over the more flexible piperidine ring, translating into enhanced binding affinity for targets like thrombin, where prolinamide-based inhibitors achieve low nanomolar Ki values (e.g., 1.3 nM) due to optimal pre-organization [4].

Application
Selection Property
Validation Focus
High‑throughput asymmetric synthesis
Catalytic efficiency profile
Enantioselective yield benchmarking vs. 6‑membered ring analogs
Gram‑positive antibiotic lead optimization
Scaffold‑dependent antibacterial activity
MIC endpoint review against S. aureus and related strains
DPP‑4 inhibitor API scale‑up
Synthetic route efficiency
Process mass intensity and intermediate isolation review
Rigid peptidomimetic design
Conformational pre‑organization
Binding affinity and stereochemical outcome correlation
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